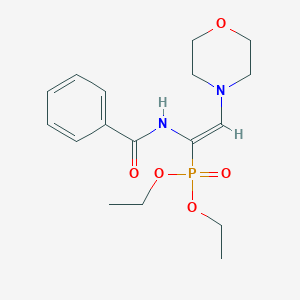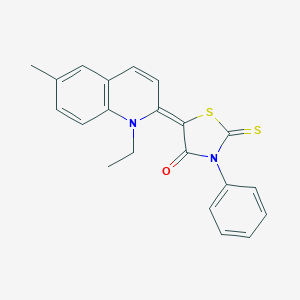![molecular formula C15H10BrCl4NOS B273917 4-bromo-N-{2,2,2-trichloro-1-[(4-chlorophenyl)sulfanyl]ethyl}benzamide](/img/structure/B273917.png)
4-bromo-N-{2,2,2-trichloro-1-[(4-chlorophenyl)sulfanyl]ethyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AMG-7160 is a compound identified as a potent antagonist of the transient receptor potential ankyrin 1 (TRPA1) channel. TRPA1 is a member of the transient receptor potential channel family, which is involved in various physiological processes, including pain perception and inflammation .
Preparation Methods
The preparation of AMG-7160 involves a series of synthetic routes and reaction conditions. The compound is synthesized through a multi-step process that includes the formation of key intermediates and their subsequent reactions to yield the final product. The specific details of the synthetic routes and industrial production methods are proprietary and not publicly disclosed.
Chemical Reactions Analysis
AMG-7160 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in AMG-7160.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
AMG-7160 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the TRPA1 channel and its role in various chemical processes.
Biology: Employed in research to understand the physiological and pathological roles of TRPA1 in pain perception and inflammation.
Medicine: Investigated for its potential therapeutic applications in treating conditions associated with TRPA1, such as chronic pain and inflammatory diseases.
Industry: Utilized in the development of new drugs targeting the TRPA1 channel for various medical conditions.
Mechanism of Action
AMG-7160 exerts its effects by antagonizing the TRPA1 channel. The compound binds to the TRPA1 channel and inhibits its activation, thereby preventing the influx of calcium ions into the cell. This inhibition reduces the cellular responses associated with TRPA1 activation, such as pain perception and inflammation. The molecular targets and pathways involved include the TRPA1 channel and downstream signaling pathways that mediate pain and inflammation .
Comparison with Similar Compounds
AMG-7160 is compared with other similar compounds, such as AMG2504, AMG5445, and AMG9090. These compounds also target the TRPA1 channel but exhibit different pharmacological profiles. AMG-7160 is unique in its potency and selectivity as a TRPA1 antagonist, making it a valuable tool for research and potential therapeutic applications .
If you have any more questions or need further details, feel free to ask!
Properties
Molecular Formula |
C15H10BrCl4NOS |
|---|---|
Molecular Weight |
474 g/mol |
IUPAC Name |
4-bromo-N-[2,2,2-trichloro-1-(4-chlorophenyl)sulfanylethyl]benzamide |
InChI |
InChI=1S/C15H10BrCl4NOS/c16-10-3-1-9(2-4-10)13(22)21-14(15(18,19)20)23-12-7-5-11(17)6-8-12/h1-8,14H,(H,21,22) |
InChI Key |
APLQHKFABMHWHP-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)NC(C(Cl)(Cl)Cl)SC2=CC=C(C=C2)Cl)Br |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(C(Cl)(Cl)Cl)SC2=CC=C(C=C2)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(4-bromobenzoyl)hydrazono]-N-(2-pyridinyl)butanamide](/img/structure/B273838.png)
![N-(4-iodophenyl)-3-[(4-methoxybenzoyl)hydrazono]butanamide](/img/structure/B273839.png)
![2-[(4-chlorophenyl)imino]-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-3-methyl-1,3-thiazolidin-4-one](/img/structure/B273845.png)
![2-[(4-bromophenyl)imino]-3-butyl-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B273847.png)
![3-allyl-2-[(4-bromophenyl)imino]-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B273848.png)



![5-[2-(3-ethyl-1,3-benzoxazol-2(3H)-ylidene)ethylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B273856.png)
![5-[2-(3-ethyl-4,5-diphenyl-1,3-thiazol-2(3H)-ylidene)ethylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B273857.png)



